3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the use of a Michael addition reaction, where a thiophen-2-yl ketone is reacted with a 3,4-dimethoxyphenyl compound under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one
- 3-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H19ClO3S2 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C21H19ClO3S2/c1-24-18-10-5-14(12-19(18)25-2)21(13-17(23)20-4-3-11-26-20)27-16-8-6-15(22)7-9-16/h3-12,21H,13H2,1-2H3 |
InChI Key |
WJNFVWHDJFGFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.